N-Boc Gatifloxacin

Molecular weight Mass spectrometry Impurity profiling

Researchers developing stability-indicating methods for gatifloxacin often face challenges in sourcing a reliable, high-purity precursor for critical impurity standards. N-Boc Gatifloxacin is the definitive synthetic intermediate for Gatifloxacin N-Oxide (a pharmacopoeial impurity), providing a traceable route from a protected precursor. - Direct precursor for Gatifloxacin N-Oxide, enabling ANDA/DMF impurity standard synthesis. - Serves as a retention time marker for Boc-protected impurities in validated RP-HPLC methods. - 100.12 Da mass shift vs. gatifloxacin ensures distinct MS detection, preventing peak misassignment. - Standard commercial unit: 250 mg, ≥95% purity (HPLC), facilitating immediate method development.

Molecular Formula C24H30FN3O6
Molecular Weight 475.5 g/mol
Cat. No. B13847560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc Gatifloxacin
Molecular FormulaC24H30FN3O6
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C24H30FN3O6/c1-13-11-26(8-9-27(13)23(32)34-24(2,3)4)19-17(25)10-15-18(21(19)33-5)28(14-6-7-14)12-16(20(15)29)22(30)31/h10,12-14H,6-9,11H2,1-5H3,(H,30,31)
InChIKeyIDCLIWMMICEQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc Gatifloxacin: Physicochemical and Structural Overview


N-Boc Gatifloxacin (CAS N/A; molecular formula C₂₄H₃₀FN₃O₆; molecular weight 475.51 g/mol) is a tert-butoxycarbonyl (Boc)-protected derivative of the fourth-generation 8-methoxy fluoroquinolone antibiotic gatifloxacin . The Boc group is installed at the N4 position of the 3-methylpiperazinyl side chain, serving as a transient protecting group that renders the piperazine nitrogen chemically inert during downstream synthetic transformations. This compound is formally categorized as a synthetic intermediate and process-related impurity precursor, most notably employed in the controlled synthesis of Gatifloxacin N-Oxide (TRC catalogue G250005), a pharmacopoeial impurity reference standard . Commercial availability from specialized chemical suppliers includes packaging sizes of 250 mg at ≥95% purity (HPLC) with pricing in the range of approximately ¥8,000 per unit from certain vendors [1].

N-Boc Gatifloxacin: Substitution Risks with Gatifloxacin and Desmethoxy Analogs


The N4-Boc protecting group fundamentally alters the physicochemical profile of the gatifloxacin scaffold, rendering direct substitution with the unprotected parent drug (gatifloxacin, MW 375.39) or with N-Boc-desmethoxy Gatifloxacin (MW 445.48) invalid for impurity tracking, synthetic intermediate succession, and quantitative analytical calibration. The Boc group introduces a mass increment of 100.12 Da relative to gatifloxacin , shifting both chromatographic retention and mass spectrometric detection windows. Furthermore, the 8-methoxy substituent present in N-Boc Gatifloxacin—but absent in N-Boc-desmethoxy Gatifloxacin [1]—is a critical pharmacophoric element associated with reduced phototoxicity and attenuated resistance development in the parent fluoroquinolone class [2]; its absence in the desmethoxy analog changes the impurity profile identity and regulatory reporting requirements. Consequently, substitution between these compounds compromises traceable impurity quantification, invalidates stability-indicating HPLC methods, and severs the documented synthetic lineage to Gatifloxacin N-Oxide reference standards.

N-Boc Gatifloxacin: Key Physicochemical and Synthetic Evidence


Molecular Weight: N-Boc, Gatifloxacin, Desmethoxy

N-Boc Gatifloxacin (C₂₄H₃₀FN₃O₆, exact mass 475.21 Da, MW 475.51) is 100.12 Da heavier than the parent drug gatifloxacin (C₁₉H₂₂FN₃O₄, MW 375.39) and 30.03 Da heavier than N-Boc-desmethoxy Gatifloxacin (C₂₃H₂₈FN₃O₅, MW 445.48) . These mass differences are analytically consequential: the 100.12 Da mass shift relocates the [M+H]⁺ ion into a distinct m/z window, preventing co-elution ambiguity in HPLC-MS impurity profiling workflows that rely on extracted ion chromatograms for quantification of gatifloxacin process-related impurities [1].

Molecular weight Mass spectrometry Impurity profiling

Lipophilicity Shift: Boc vs. Unprotected Gatifloxacin

The experimental n-octanol/buffer (pH 6.8) partition coefficient (log P) of gatifloxacin has been measured at −0.80 via shake-flask methodology [1]. Introduction of the lipophilic Boc group (tert-butoxycarbonyl, calculated contribution of approximately +1.8 to +2.0 log units based on fragment-based methods) and the 8-methoxy substituent collectively shift the predicted log P of N-Boc Gatifloxacin into the positive range. The structurally related N-Boc-desmethoxy Gatifloxacin has a computed log P of 3.62 (ALOGPS) . N-Boc Gatifloxacin, which retains the 8-methoxy group, is expected to exhibit an intermediate log P between the desmethoxy analog (3.62) and the parent drug (−0.80), consistent with the known polarizing effect of the 8-methoxy substituent in fluoroquinolone SAR [2]. This lipophilicity differential directly governs RP-HPLC retention behavior: Boc-protected gatifloxacin derivatives are substantially more retained on C18 stationary phases than unprotected gatifloxacin, enabling chromatographic resolution in stability-indicating methods.

Lipophilicity LogP Chromatographic retention Reversed-phase HPLC

Synthetic Pathway to Gatifloxacin N-Oxide Impurity Standard

N-Boc Gatifloxacin is the designated synthetic precursor to Gatifloxacin N-Oxide (TRC catalogue G250005), a recognized impurity of gatifloxacin (G250000) . The synthetic pathway follows a two-step sequence: (1) Boc protection of gatifloxacin at the N4 piperazine position to yield N-Boc Gatifloxacin, followed by (2) oxidation to install the N-oxide functionality . Subsequent Boc deprotection under acidic conditions (e.g., TFA/CH₂Cl₂) releases Gatifloxacin N-Oxide as the impurity reference standard. No alternative intermediates (e.g., direct oxidation of unprotected gatifloxacin) provide the same regioselectivity for N4 oxidation without competing side-chain modification. The orthogonal stability of the Boc group under oxidative conditions (H₂O₂ or mCPBA) is well-documented for N-Boc-protected amines, with >95% mono-Boc protection confirmed by HPLC when reactions are conducted at 0–25°C .

Synthetic intermediate Impurity reference standard Gatifloxacin N-Oxide Pharmaceutical analysis

8-Methoxy Group: N-Boc vs. Desmethoxy Gatifloxacin

The 8-methoxy substituent on the quinolone core is a defining structural feature of gatifloxacin that distinguishes it from earlier-generation fluoroquinolones (e.g., ciprofloxacin, levofloxacin) and is directly associated with two clinically significant properties: (i) absence of phototoxic DNA-strand-breaking activity under UV-A irradiation, demonstrated in an in vitro comparative study where all non-8-methoxy fluoroquinolones tested positive for phototoxicity while gatifloxacin did not [1]; (ii) decreased rate of resistance development in Gram-positive organisms, attributed to the steric and electronic effects of the 8-methoxy group on DNA gyrase binding [2]. N-Boc Gatifloxacin (C₂₄H₃₀FN₃O₆) retains the 8-methoxy group, whereas N-Boc-desmethoxy Gatifloxacin (C₂₃H₂₈FN₃O₅) lacks it . Consequently, the two compounds are not interchangeable as impurity markers because they correspond to different impurity identities: the desmethoxy species represents a distinct process-related impurity or metabolite proxy, not the direct precursor to the 8-methoxy-bearing Gatifloxacin N-Oxide.

8-Methoxy fluoroquinolone Phototoxicity Resistance Structure-activity relationship

RP-HPLC Retention: Boc Protection Effect

The validated stability-indicating RP-LC method for gatifloxacin (C18 column, mobile phase gradient of acetonitrile and aqueous sodium dihydrogen orthophosphate/triethylamine buffer, pH 6.5, detection at 240 nm) achieves baseline resolution between gatifloxacin (retention time approximately 3.0–3.5 min under isocratic conditions) and its process-related impurities, with limits of detection and quantification established for all identified impurities [1]. While the exact relative retention time (RRT) for N-Boc Gatifloxacin is not explicitly reported in this publication, the substantially increased lipophilicity conferred by the Boc group (estimated log P shift of +2.3 to +3.8 units relative to gatifloxacin, as described in Evidence Item 2 of this guide) predicts a correspondingly longer RRT on C18 stationary phases. A separate digitized impurity database study confirmed that gatifloxacin process-related impurities, identified via DAD spectral correlation and RRT values, exhibit distinct RRTs that enable impurity peak assignment without individual impurity CRS [2]. Boc-protected intermediates fall into this RRT-indexed impurity database schema.

RP-HPLC Relative retention time Stability-indicating method ICH guidelines

Commercial Purity: N-Boc vs. Gatifloxacin Standards

N-Boc Gatifloxacin is commercially supplied at ≥95% purity (HPLC) from established vendors including Toronto Research Chemicals (via CymitQuimica, TR-B600145) and Delta-Bio (D-P-32762) [REFS-1, REFS-2]. This purity specification reflects its intended use as a synthetic intermediate rather than as a primary reference standard. In contrast, gatifloxacin parent drug reference standards are typically supplied at ≥98% (Tocris) or 99.62% purity (Selleckchem) [REFS-3, REFS-4]. The 3–5% purity differential is consistent with the compound's role: N-Boc Gatifloxacin is positioned upstream in the synthetic cascade and is not itself a pharmacopoeial reference substance; procurement should be governed by its fitness for the specific synthetic or analytical purpose (e.g., intermediate for N-oxide preparation, HPLC retention time marker) rather than by a requirement for pharmacopoeial-grade purity.

Purity specification Procurement Reference standard Quality control

N-Boc Gatifloxacin: Procurement and Application Scenarios


Gatifloxacin N-Oxide Impurity Standard Synthesis

N-Boc Gatifloxacin is the established synthetic intermediate for preparing Gatifloxacin N-Oxide, a pharmacopoeial impurity reference standard. The two-step sequence—(1) oxidation at the N4 piperazine position using H₂O₂ or mCPBA under conditions where the Boc group remains intact (>95% mono-Boc protection at 0–25°C), followed by (2) TFA-mediated Boc deprotection—delivers the target N-oxide with regiochemical fidelity . Laboratories generating in-house impurity standards for ANDA/DMF submissions should procure N-Boc Gatifloxacin (≥95% purity, 250 mg unit) as the starting material to ensure traceable synthetic provenance.

HPLC Impurity Profiling: Retention Time Marker

In validated stability-indicating RP-HPLC methods for gatifloxacin drug substance and drug product analysis (C18 column, acetonitrile/phosphate buffer pH 6.5, 240 nm), N-Boc Gatifloxacin serves as a retention time marker for Boc-protected process-related impurities [1]. The substantial log P elevation of 2–4 units relative to gatifloxacin ensures chromatographic resolution from the parent drug peak, enabling unambiguous peak assignment in digitized impurity databases that rely on DAD spectral correlation and relative retention times (RRTs) [2]. Procurement of an authenticated batch of N-Boc Gatifloxacin supports method development and system suitability testing without requiring the full impurity CRS.

SAR Studies of N4-Substituted Gatifloxacin Derivatives

The N4-piperazine position of gatifloxacin is a verified locus for modulating antibacterial spectrum, antifungal activity, and immunomodulatory properties, as demonstrated by the synthesis and evaluation of N4-acetyl, N4-caproyl, and N4-benzoyl gatifloxacin derivatives, where the N4-substituent was shown to influence anti-inflammatory activity (IC₅₀ < 12.5 μg/ml for the caproyl derivative vs. IC₅₀ = 31 ± 6.5 μg/ml for gatifloxacin) [3]. N-Boc Gatifloxacin provides a selectively deprotectable precursor for generating diverse N4-substituted analogs: TFA-mediated Boc removal liberates the free piperazine NH₂ for subsequent acylation, alkylation, or sulfonylation, enabling systematic SAR exploration at the N4 position while the 8-methoxy pharmacophore remains intact.

Mass Spectrometry: MW Calibrant for Impurity Analysis

The molecular weight of N-Boc Gatifloxacin (475.51 Da, [M+H]⁺ at m/z 476.22) is 100.12 Da higher than gatifloxacin and 30.03 Da higher than N-Boc-desmethoxy Gatifloxacin . This mass differential is analytically significant in LC-MS impurity profiling workflows, where extracted ion chromatograms at distinct m/z windows are used to track process-related impurities. N-Boc Gatifloxacin can serve as a system suitability standard or mass calibrant for verifying instrument performance (mass accuracy, ionization efficiency) in the m/z range specific to Boc-protected fluoroquinolone intermediates, ensuring that unknown impurity peaks at m/z ~476 are correctly attributed to Boc-protected species rather than misassigned as unrelated contaminants.

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